N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-10-20(11-8-18)21(24-13-15-26-16-14-24)17-23-22(25)12-9-19-5-3-2-4-6-19/h2-8,10-11,21H,9,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGASTGLEODWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-(p-tolyl)ethylamine with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analogs
Morpholino-Containing Inhibitors: The morpholino group in 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (Ki = 0.7 µM) contributes to uncompetitive inhibition of glucosyltransferase, suggesting that the target compound’s morpholino-p-tolyl-ethyl chain may similarly enhance enzyme interaction . N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide demonstrates the adaptability of morpholino in heterocyclic systems, though its thiazole core may limit direct comparison to the target’s propanamide backbone .
Propanamide Derivatives: N-(4-Bromophenyl)-3-phenylpropanamide lacks the morpholino group but highlights the role of halogen substituents (e.g., bromine) in altering electronic properties and binding affinity . The tetrazole-containing N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide exemplifies bioisosteric replacement strategies, which could guide optimization of the target compound’s solubility or target engagement .
Heterocyclic and Spirocyclic Analogs :
- The benzothiazole derivative N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide () and the indole-containing compound from emphasize the importance of aromatic and heterocyclic systems in modulating activity. These analogs suggest that substituent electronegativity (e.g., nitro groups) may influence target selectivity .
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The compound is hypothesized to bind to various enzymes and receptors, modulating their activities and influencing cellular pathways such as:
- Cell Proliferation : It may inhibit or activate signaling pathways that regulate cell growth.
- Apoptosis : The compound could play a role in promoting or inhibiting programmed cell death.
- Metabolism : It may influence metabolic pathways by interacting with key metabolic enzymes.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the morpholino group and the phenylpropanamide backbone can significantly affect its potency and selectivity for various biological targets.
Key Findings:
- Morpholino Group : Variations in the substituents on the morpholino ring can enhance binding affinity to target proteins.
- Phenylpropanamide Backbone : Changes in the aromatic substituents influence both the pharmacokinetic properties and the overall bioactivity of the compound.
Antitumor Activity
This compound has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis markers observed through flow cytometry analysis.
-
Inflammation Model :
- In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
Q & A
Basic Research Questions
What are the recommended safety protocols for handling N-(2-morpholino-2-(p-tolyl)ethyl)-3-phenylpropanamide in laboratory settings?
The compound is classified under acute toxicity Category 4 for oral, dermal, and inhalation exposure (H302, H312, H332) . Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods to avoid aerosol inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Storage : Keep containers sealed in cool, dry conditions away from acids/oxidizers .
What synthetic routes are reported for this compound?
While direct synthesis data is limited, analogous compounds (e.g., sulfonamide derivatives) are synthesized via:
Intermediate Preparation : React 2-(p-tolyl)ethylamine with morpholine under catalytic conditions to form a morpholinoethyl intermediate .
Amide Coupling : React the intermediate with 3-phenylpropanoyl chloride in anhydrous dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?
- Melting Point : Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min .
- Solubility : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol) followed by HPLC quantification .
- Stability : Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under stress conditions .
Advanced Research Questions
How does the morpholine ring influence the compound’s biological activity compared to analogs with piperidine or thiomorpholine groups?
The morpholine ring enhances solubility and modulates target binding via its oxygen atom’s lone pairs. For example:
- Piperidine Analogs : Show higher lipophilicity but reduced metabolic stability due to CYP450 interactions .
- Thiomorpholine Derivatives : Exhibit altered pharmacokinetics (e.g., longer half-life) but potential sulfur-related toxicity .
Methodological Insight: Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) to quantify structure-activity relationships (SAR) .
How can contradictions in reported pharmacological data (e.g., potency vs. toxicity) be resolved?
- Dose-Response Studies : Use tiered in vitro assays (e.g., cytotoxicity in HepG2 cells vs. primary hepatocytes) to identify therapeutic windows .
- Metabolite Profiling : Perform LC-MS/MS to detect toxic metabolites that may explain discrepancies between in vitro and in vivo results .
- Species-Specific Variability : Test the compound in multiple animal models (e.g., rat, zebrafish) to account for metabolic differences .
What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .
- NMR Spectroscopy : Confirm stereochemistry via NOESY (e.g., morpholine ring conformation) and 2D HSQC for carbon-proton correlations .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C21H28N2O3S) with <2 ppm error .
What strategies are recommended for optimizing the compound’s pharmacokinetic profile?
- Prodrug Design : Introduce ester groups at the amide nitrogen to enhance oral bioavailability .
- Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve aqueous solubility .
- Metabolic Shielding : Replace labile hydrogen atoms with deuterium to slow CYP450-mediated oxidation .
How can researchers assess the compound’s environmental impact given limited ecotoxicological data?
- Biodegradability : Perform OECD 301D closed bottle tests to measure biological oxygen demand over 28 days .
- Aquatic Toxicity : Use Daphnia magna acute immobilization assays (EC50 determination) .
- Soil Adsorption : Conduct batch experiments with humic acid to estimate Koc (organic carbon partition coefficient) .
Methodological Notes
- Data Gaps : Prioritize experiments to fill missing SDS parameters (e.g., flash point via Pensky-Martens closed-cup tester) .
- Contradictory Evidence : Cross-validate toxicity data using orthogonal methods (e.g., Ames test vs. comet assay) .
- Advanced SAR : Use molecular docking (AutoDock Vina) to predict binding modes to targets like opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
